molecular formula C14H15N3O4S B11090044 2-[(4-Amino-6-hydroxypyrimidin-2-yl)sulfanyl]-1-(3,4-dimethoxyphenyl)ethanone

2-[(4-Amino-6-hydroxypyrimidin-2-yl)sulfanyl]-1-(3,4-dimethoxyphenyl)ethanone

Cat. No.: B11090044
M. Wt: 321.35 g/mol
InChI Key: XXFNENAQAUAOFQ-UHFFFAOYSA-N
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Description

2-[(4-Amino-6-hydroxypyrimidin-2-yl)sulfanyl]-1-(3,4-dimethoxyphenyl)ethanone is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring, a sulfanyl group, and a dimethoxyphenyl group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Amino-6-hydroxypyrimidin-2-yl)sulfanyl]-1-(3,4-dimethoxyphenyl)ethanone typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate precursors such as urea and β-ketoesters under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions, often using thiols or disulfides as reagents.

    Attachment of the Dimethoxyphenyl Group: This step involves coupling reactions, such as Suzuki or Heck coupling, to attach the dimethoxyphenyl moiety to the ethanone backbone.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The amino and hydroxyl groups on the pyrimidine ring can participate in substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, 2-[(4-Amino-6-hydroxypyrimidin-2-yl)sulfanyl]-1-(3,4-dimethoxyphenyl)ethanone has shown potential as an enzyme inhibitor. It can interact with various biological targets, influencing metabolic pathways and cellular processes.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as an anti-inflammatory, antimicrobial, or anticancer agent, depending on its interaction with specific biological targets.

Industry

Industrially, the compound can be used in the development of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility in chemical reactions makes it a valuable intermediate in various production processes.

Mechanism of Action

The mechanism of action of 2-[(4-Amino-6-hydroxypyrimidin-2-yl)sulfanyl]-1-(3,4-dimethoxyphenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. This interaction can affect various cellular pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-Amino-6-hydroxypyrimidin-2-yl)sulfanyl]-1-(3,4-dimethoxyphenyl)ethanone is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the sulfanyl and dimethoxyphenyl groups allows for a broader range of chemical modifications and interactions with biological targets, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C14H15N3O4S

Molecular Weight

321.35 g/mol

IUPAC Name

4-amino-2-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl-1H-pyrimidin-6-one

InChI

InChI=1S/C14H15N3O4S/c1-20-10-4-3-8(5-11(10)21-2)9(18)7-22-14-16-12(15)6-13(19)17-14/h3-6H,7H2,1-2H3,(H3,15,16,17,19)

InChI Key

XXFNENAQAUAOFQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)CSC2=NC(=CC(=O)N2)N)OC

Origin of Product

United States

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